![molecular formula C18H21NO B14241739 Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]- CAS No. 403617-14-1](/img/structure/B14241739.png)
Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]- is an organic compound with a complex structure that includes a benzene ring, an acetamide group, and a phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]- typically involves the reaction of phenylpyruvic acid with N-hydroxy-(S)-1-phenylethylamine oxalate. The reaction is carried out in N,N-dimethylformamide (DMF) at 40°C under a nitrogen atmosphere. The product is then purified through a series of extractions and column chromatography to yield a white solid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzeneacetic acid derivatives, while reduction may yield more saturated compounds.
Aplicaciones Científicas De Investigación
Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetamide: A simpler compound with a similar core structure.
N-Methylbenzeneacetamide: A derivative with a methyl group attached to the nitrogen atom.
Phenylacetamide: A related compound with a phenyl group attached to the acetamide moiety.
Uniqueness
Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]- is unique due to its specific stereochemistry and the presence of both a phenylpropyl group and an acetamide group
Propiedades
Número CAS |
403617-14-1 |
|---|---|
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
2-phenyl-N-[(2S)-4-phenylbutan-2-yl]acetamide |
InChI |
InChI=1S/C18H21NO/c1-15(12-13-16-8-4-2-5-9-16)19-18(20)14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,19,20)/t15-/m0/s1 |
Clave InChI |
WOCGROGRPWVPJP-HNNXBMFYSA-N |
SMILES isomérico |
C[C@@H](CCC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2 |
SMILES canónico |
CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
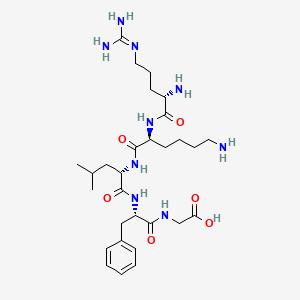
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
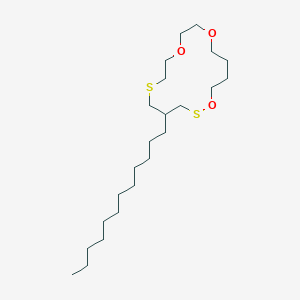
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
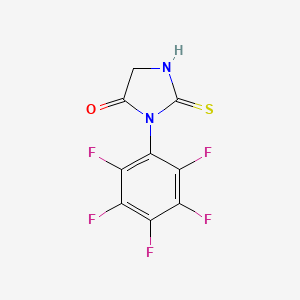
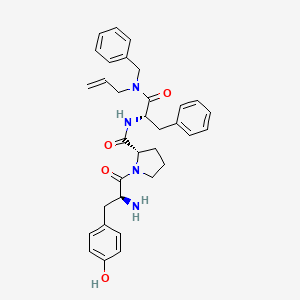

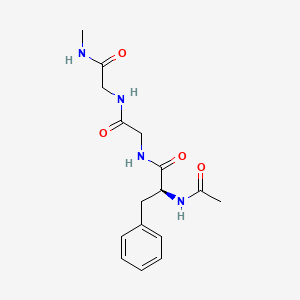
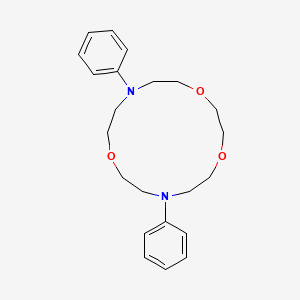
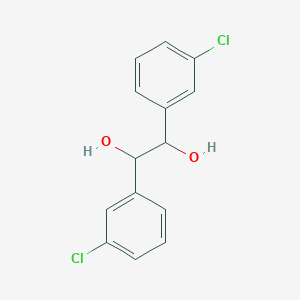
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)
